3-{(E)-2-[8-(benzyloxy)quinolin-2-yl]ethenyl}phenol
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Overview
Description
3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL is a complex organic compound that features a quinoline core substituted with a benzyloxy group and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-(Benzyloxy)phenol: Used in the synthesis of various organic compounds.
Properties
Molecular Formula |
C24H19NO2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[(E)-2-(8-phenylmethoxyquinolin-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C24H19NO2/c26-22-10-4-8-18(16-22)12-14-21-15-13-20-9-5-11-23(24(20)25-21)27-17-19-6-2-1-3-7-19/h1-16,26H,17H2/b14-12+ |
InChI Key |
LPZXXDXKRMMCJE-WYMLVPIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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